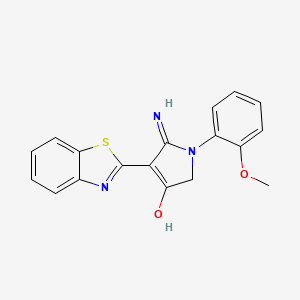![molecular formula C24H34N2O3 B6080555 2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6080555.png)
2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol, also known as DMPEA, is a psychoactive drug that belongs to the class of phenethylamines. It was first synthesized in 1973 by Alexander Shulgin, a renowned chemist and pharmacologist. DMPEA is structurally similar to mescaline, a naturally occurring psychedelic compound found in several cactus species.
科学的研究の応用
2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to have a similar mechanism of action to other psychoactive compounds, such as serotonin and dopamine, which are involved in regulating mood and emotions. 2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol has also been studied for its potential use as a tool in neuroscience research, particularly in studying the effects of psychoactive compounds on the brain.
作用機序
2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol acts as a partial agonist at the 5-HT2A receptor, which is involved in regulating serotonin levels in the brain. It also has affinity for other serotonin and dopamine receptors. The exact mechanism of action of 2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol is not fully understood, but it is thought to modulate the activity of these neurotransmitters, leading to changes in mood and cognition.
Biochemical and Physiological Effects:
2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also has been shown to increase levels of the neurotransmitter dopamine in the brain, which is associated with feelings of pleasure and reward. 2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol has also been shown to have psychoactive effects, including changes in perception, mood, and cognition.
実験室実験の利点と制限
2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol has several advantages for use in lab experiments, including its potency, selectivity, and availability. However, it also has several limitations, including its low yield, potential toxicity, and limited understanding of its mechanism of action.
将来の方向性
There are several future directions for research on 2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol, including further studies on its mechanism of action, potential therapeutic applications, and use as a tool in neuroscience research. Additionally, more research is needed to understand the long-term effects and potential risks associated with 2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol use.
合成法
The synthesis of 2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol involves several steps, starting with the reaction of 3,5-dimethoxybenzaldehyde with 4-ethylbenzylamine to form 1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine. This intermediate is then reacted with ethylene oxide to produce 2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol. The yield of this reaction is typically low, and the process requires careful purification to obtain a pure product.
特性
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3/c1-4-19-5-7-20(8-6-19)16-25-10-11-26(22(18-25)9-12-27)17-21-13-23(28-2)15-24(14-21)29-3/h5-8,13-15,22,27H,4,9-12,16-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVXHYIGWXTMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,5-Dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B6080478.png)


![4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide](/img/structure/B6080495.png)
![7-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-methyl-1,3-benzoxazole](/img/structure/B6080501.png)
![N-({1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6080504.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6080512.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(3-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6080526.png)

![7-(cyclopropylmethyl)-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6080531.png)
![N~1~-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-diethylglycinamide hydrochloride](/img/structure/B6080535.png)
![2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B6080556.png)
![6-(2,4-dimethoxy-3-methylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B6080566.png)
![2-[4-cyclobutyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6080567.png)